
Dibutyl(cyclohexyl)phosphane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dibutyl(cyclohexyl)phosphane: is a tertiary phosphine compound characterized by the presence of two butyl groups and one cyclohexyl group attached to a phosphorus atom. Tertiary phosphines are known for their versatility in various chemical reactions and their applications in catalysis and organic synthesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of dibutyl(cyclohexyl)phosphane typically involves the reaction of chlorophosphines with Grignard reagents. For example, the reaction of chlorodibutylphosphine with cyclohexylmagnesium bromide can yield this compound . The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the phosphine.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and stringent control of reaction conditions ensures high yield and purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions: Dibutyl(cyclohexyl)phosphane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It can participate in nucleophilic substitution reactions, where the phosphorus atom acts as a nucleophile.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Reagents such as alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products:
Oxidation: The major product is dibutyl(cyclohexyl)phosphine oxide.
Substitution: Depending on the reagents used, various substituted phosphines can be formed.
Applications De Recherche Scientifique
Chemistry: Dibutyl(cyclohexyl)phosphane is used as a ligand in transition metal catalysis, where it helps in stabilizing metal complexes and enhancing their catalytic activity .
Biology and Medicine: In biological research, phosphine compounds are explored for their potential use in drug delivery systems and as probes for studying biological processes .
Industry: In the industrial sector, this compound is used in the synthesis of fine chemicals and pharmaceuticals. Its role as a catalyst in various chemical processes makes it valuable in large-scale production .
Mécanisme D'action
The mechanism by which dibutyl(cyclohexyl)phosphane exerts its effects is primarily through its ability to act as a ligand. It coordinates with metal centers in catalytic processes, influencing the electronic properties and reactivity of the metal complexes . The phosphorus atom in the compound can donate electron density to the metal center, stabilizing it and facilitating various catalytic reactions .
Comparaison Avec Des Composés Similaires
- Tributylphosphine
- Tricyclohexylphosphine
- Di-tert-butyl(cyclohexyl)phosphine
Comparison: Dibutyl(cyclohexyl)phosphane is unique due to the combination of butyl and cyclohexyl groups, which provides a balance of steric and electronic properties. Compared to tributylphosphine, it has a bulkier structure due to the cyclohexyl group, which can influence its reactivity and coordination behavior . Tricyclohexylphosphine, on the other hand, is more sterically hindered, making this compound a more versatile ligand in certain catalytic applications .
Propriétés
Numéro CAS |
125739-79-9 |
|---|---|
Formule moléculaire |
C14H29P |
Poids moléculaire |
228.35 g/mol |
Nom IUPAC |
dibutyl(cyclohexyl)phosphane |
InChI |
InChI=1S/C14H29P/c1-3-5-12-15(13-6-4-2)14-10-8-7-9-11-14/h14H,3-13H2,1-2H3 |
Clé InChI |
FHMSEBUGWCTWHW-UHFFFAOYSA-N |
SMILES canonique |
CCCCP(CCCC)C1CCCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


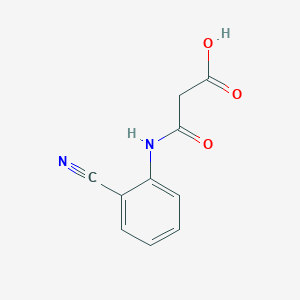

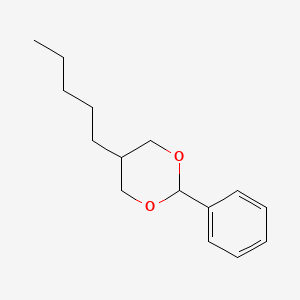
![4-[1-(4-Hydroxyphenyl)-2-phenylcyclohexyl]phenol](/img/structure/B14277406.png)
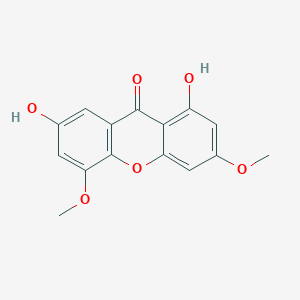
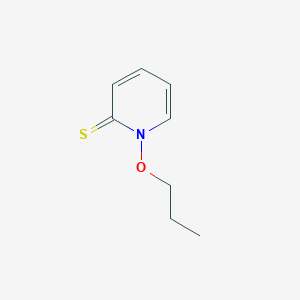
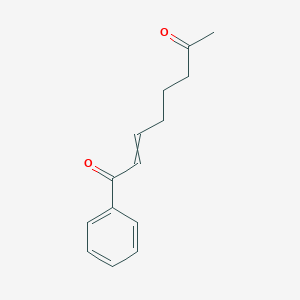
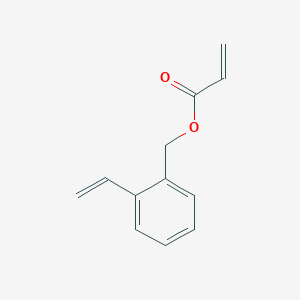
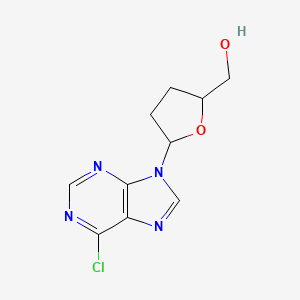
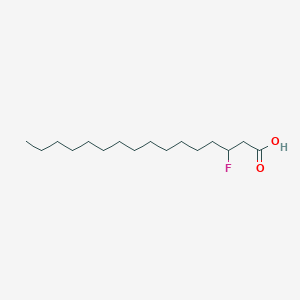
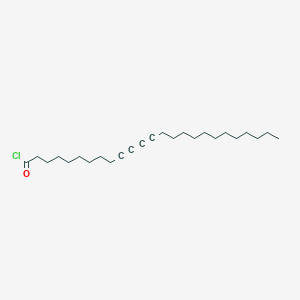
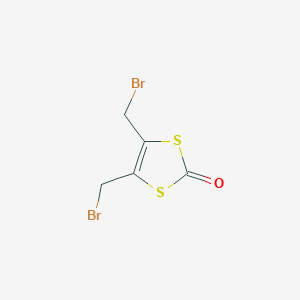
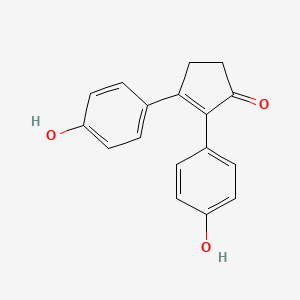
![2-Benzyl-4-methyl-1,4-dihydropyrido[4,3-d]pyrimidine](/img/structure/B14277450.png)
